(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride, also known as TACN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Physico-chemical Properties
A study by Safonov (2018) explored the synthesis and physical-chemical properties of derivatives of 1,2,4-triazole, noting their pharmacological potential due to low toxicity and high reactivity (Safonov, 2018).
Derivatives Synthesis
Kiselyov et al. (2009) focused on synthesizing novel classes of compounds, including triazol-1-ylmethyl derivatives, which showed significant activity in enzymatic and cellular assays (Kiselyov et al., 2009).
Antitumor and Antimicrobial Properties
Antitumor Activities
Research by Ahmed et al. (2014) involved synthesizing triazolo[1,5-a]pyrimidine derivatives, demonstrating potent anti-tumor cytotoxic activity in vitro (Ahmed, O. Ahmed, A. Abdelhamid, 2014).
Antifungal Activities
Ogura et al. (1999) synthesized 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, including triazole derivatives, showing strong antifungal activities in vitro (Ogura et al., 1999).
Antimicrobial Activities
Idrees, Kola, and Siddiqui (2019) reported on the synthesis and antimicrobial activities of novel triazolothiadiazoles integrated with benzofuran and pyrazole moieties (Idrees, Kola, Siddiqui, 2019).
Biological Applications
Synthesis of Pyrrolidine Derivatives
A study by Prasad et al. (2021) involved synthesizing N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting their biological significance (Prasad et al., 2021).
Antihypertensive Agents
Meyer et al. (1989) synthesized a series of 1,2,4-triazol-3-amines, demonstrating their potential as antihypertensive agents (Meyer et al., 1989).
Synthetic Approaches and Novel Compounds
Novel Synthetic Approach
Bai et al. (2015) developed an aerobic oxidative cycloaddition process for synthesizing 1,2,3-triazoles under metal-free and azide-free conditions (Bai et al., 2015).
Library of N,N-Bis-Triazol-1-ylmethyl-amino Compounds
A study by Al Bay et al. (2010) synthesized a new library of N,N-bis(triazol-1-ylmethyl)amines, showcasing a range of primary substituted aromatic amines (Al Bay et al., 2010).
Microwave-Assisted Synthesis
Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting an efficient approach to synthesize diverse compounds (Tan, Lim, Dolzhenko, 2017).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-8-3-1-2-7(8)6-12-5-4-10-11-12;;/h4-5,7-8H,1-3,6,9H2;2*1H/t7-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVJODGRJUSSE-RHJRFJOKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CN2C=CN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)CN2C=CN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.